molecular formula C18H11NO2 B3734236 6-amino-5,11-tetracenedione

6-amino-5,11-tetracenedione

Cat. No.: B3734236
M. Wt: 273.3 g/mol
InChI Key: GLPZNYZTAQBNBH-UHFFFAOYSA-N
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Description

6-Amino-5,11-tetracenedione is a synthetic tetracene derivative of high interest in organic materials and medicinal chemistry research. Tetracene-based quinones are investigated for their potential as organic semiconductors due to their electron-accepting properties and tunable energy levels . In pharmaceutical research, structurally related tetracenedione compounds have been explored for their biological activities, including potential applications in photodynamic therapy and as anticancer agents . The specific amino substitution on the tetracenedione core is a key structural feature that can be modified to alter the compound's electronic properties, solubility, and interaction with biological targets. Researchers value this compound for developing novel organic electronic devices and for probing new mechanisms in experimental therapeutics. This product is provided strictly For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-hydroxy-12-iminotetracen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2/c19-16-12-7-3-4-8-13(12)17(20)14-9-10-5-1-2-6-11(10)18(21)15(14)16/h1-9,19,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPZNYZTAQBNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=C2O)C(=N)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Polycyclic Aromatic Quinone Chemistry

Polycyclic aromatic quinones (PAQs) are a class of compounds characterized by a polycyclic aromatic hydrocarbon framework containing one or more pairs of ketone groups. These quinone moieties are pivotal to the chemical and electronic behavior of the molecule.

The quinone structure imparts significant redox activity, allowing the molecule to participate in reversible reduction-oxidation reactions. This property is central to the function of many biologically active quinones and is a key area of investigation for applications in materials science. The extended π-system of the polycyclic structure, combined with the electron-withdrawing nature of the quinone groups, results in unique electronic and optical properties, including characteristic absorption and emission of light.

The reactivity of PAQs is diverse. They can undergo nucleophilic addition reactions, and their aromatic rings can be subject to electrophilic substitution, although the reactivity is modulated by the deactivating effect of the quinone system. The synthesis of PAQs can be achieved through various methods, including the oxidation of the corresponding polycyclic aromatic hydrocarbons. A notable method is the electrochemical oxidation of polycyclic aromatic phenols, which presents a greener alternative to traditional chemical oxidants. chemsrc.comoclc.org

To contextualize the properties of 6-amino-5,11-tetracenedione, a comparison with related polycyclic aromatic quinones is useful:

Compound NameMolecular FormulaKey Features
Anthraquinone (B42736)C₁₄H₈O₂Three fused benzene (B151609) rings with a central quinone unit. A foundational PAQ.
NaphthoquinoneC₁₀H₆O₂Two fused benzene rings with a quinone structure. Exists as 1,2- and 1,4-isomers.
5,12-TetracenequinoneC₁₈H₁₀O₂The parent quinone of the target compound, lacking the amino functionalization.
6,11-Dihydroxy-5,12-tetracenedioneC₁₈H₁₀O₄A derivative of tetracenequinone, often used as a precursor in the synthesis of other functionalized tetracenes. researchgate.net

Academic Significance of Amino Functionalized Tetracene Systems

The introduction of an amino (-NH₂) group onto the tetracene framework, as seen in 6-amino-5,11-tetracenedione, is expected to significantly modify its physicochemical properties. The amino group is a strong electron-donating group, which can engage in electronic resonance with the electron-accepting tetracenedione core. This donor-acceptor character is a cornerstone of modern materials chemistry.

The academic significance of amino-functionalized tetracenes lies primarily in their potential for tuning the electronic and optical properties of the parent molecule. This functionalization can lead to:

Red-shifted Absorption and Emission: The intramolecular charge transfer from the amino group to the tetracenedione system typically lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift in the UV-visible absorption and fluorescence spectra.

Enhanced Semiconductor Properties: The introduction of amino groups can modulate the charge carrier mobility of the tetracene core. Depending on the position and nature of the substituent, it can enhance either hole or electron transport, making these materials interesting for organic field-effect transistors (OFETs).

Increased Solubility: Functionalization can improve the solubility of the often-insoluble polycyclic aromatic core, which is crucial for solution-based processing and fabrication of thin-film devices.

Novel Synthesis Pathways: Amino-substituted tetracenes serve as versatile intermediates for the synthesis of more complex derivatives and larger polycyclic systems. oclc.org

The table below illustrates the general effect of different functional groups on the properties of the tetracene core:

Functional GroupElectronic NatureExpected Effect on Tetracene Core
Amino (-NH₂)Electron-donatingRed-shift in spectra, potential for enhanced p-type semiconductivity.
Hydroxyl (-OH)Electron-donatingModulates electronic properties and can participate in hydrogen bonding.
Alkoxy (-OR)Electron-donatingSimilar to hydroxyl but with increased solubility.
Halogen (-F, -Cl, -Br)Electron-withdrawingCan alter crystal packing and improve stability in air.

Overview of Contemporary Research Domains for the Chemical Compound

De Novo Synthesis Approaches to the Tetracenedione Core

The de novo synthesis, or the creation of the molecule from simpler precursors, of the tetracenedione core is a significant challenge in organic synthesis. wikipedia.orgnih.gov Various methodologies have been developed to construct this polycyclic aromatic quinone structure.

Cycloaddition Reactions in Polyacene Quinone Synthesis

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of polycyclic systems. acs.org In the context of polyacene quinone synthesis, this strategy often involves the reaction of a diene with a dienophile to form a six-membered ring, which can then be further elaborated to the desired tetracenedione skeleton. rsc.org For instance, isobenzofurans and their derivatives can act as reactive dienes in [4+2] cycloaddition reactions with suitable dienophiles, such as naphthoquinone, to generate highly condensed acenequinones. rsc.org The efficiency and regioselectivity of these reactions are critical factors, often influenced by the nature of the substituents on both the diene and dienophile. nih.gov The resulting cycloadducts can then undergo further transformations, such as aromatization, to yield the final polyacene quinone framework. rsc.org

DieneDienophileReaction TypeProductReference
Isobenzofuran derivativesNaphthoquinone[4+2] CycloadditionHighly condensed acenequinones rsc.org
BisisobenzofuranVarious dienophilesDiels-Alder CycloadditionLinear polyacenequinones acs.org

Friedel-Crafts Acylation and Cyclization Routes

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. wikipedia.orgmasterorganicchemistry.com This reaction, involving the acylation of an aromatic substrate with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, can be strategically employed to build the tetracenedione core. sigmaaldrich.comorganic-chemistry.org The synthesis can proceed through a stepwise approach where an initial Friedel-Crafts acylation is followed by an intramolecular cyclization to form the polycyclic system. mdpi.com The choice of starting materials and the reaction conditions are crucial to control the regioselectivity and avoid unwanted side reactions. sigmaaldrich.com For example, the reaction of a substituted naphthalene (B1677914) or phthalic anhydride derivative with a suitable aromatic partner can lead to intermediates that, upon cyclization, yield the tetracenedione structure.

Aromatic SubstrateAcylating AgentCatalystKey Step(s)ProductReference
Naphthalene derivativePhthalic anhydride derivativeAlCl₃Acylation followed by intramolecular cyclizationTetracenedione core wikipedia.orgorganic-chemistry.org
Benzene (B151609)Acyl halideLewis AcidElectrophilic aromatic substitutionAryl ketone intermediate masterorganicchemistry.com

Introduction and Transformation of the Amino Functionality

Once the tetracenedione core is established, the next critical step is the introduction of the amino group at the 6-position. This can be achieved through various methods, including reductive amination and the conversion of other functional groups.

Reductive Amination Pathways

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds (aldehydes or ketones). wikipedia.orgmasterorganicchemistry.com This reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced to the corresponding amine. organic-chemistry.org In the context of this compound synthesis, a precursor containing a ketone at the 6-position could be reacted with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a suitable reducing agent. nih.govorganic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reagents and reaction conditions is critical to ensure the selective reduction of the imine intermediate without affecting other functional groups present in the molecule.

Carbonyl PrecursorAmine SourceReducing AgentProductReference
6-oxo-5,11-tetracenedioneAmmonia/Ammonium saltSodium cyanoborohydrideThis compound organic-chemistry.orgnih.gov
Ketone/AldehydeAmineSodium borohydrideAmine masterorganicchemistry.com

Conversion from Halogenated or Hydroxylated Precursors

An alternative strategy for introducing the amino group involves the conversion of a precursor already bearing a different functional group at the 6-position, such as a halogen or a hydroxyl group. researchgate.netnih.gov

For instance, a 6-halo-5,11-tetracenedione derivative can serve as a precursor. The halogen atom, often a bromine or chlorine, can be displaced by an amino group through nucleophilic aromatic substitution or through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Similarly, a 6-hydroxy-5,11-tetracenedione precursor can be converted to the corresponding amine. This transformation might involve activation of the hydroxyl group to a better leaving group, followed by reaction with an amine nucleophile.

PrecursorReagent(s)Reaction TypeProduct
6-Halo-5,11-tetracenedioneAmine, Palladium catalyst, BaseBuchwald-Hartwig aminationThis compound
6-Hydroxy-5,11-tetracenedione1. Activating agent (e.g., sulfonyl chloride) 2. AmineNucleophilic substitutionThis compound

Chemo- and Regioselective Amination Methods

The direct introduction of an amino group at the C-6 position of the 5,11-tetracenedione core requires precise control over chemo- and regioselectivity. The challenge lies in activating the specific carbon atom and avoiding side reactions at other positions on the tetracyclic system.

A common strategy for introducing nitrogen substituents involves the nucleophilic substitution of precursor molecules. For instance, the synthesis of the analogous compound, 6,11-bis(methylamino)-5,12-tetracenedione, has been achieved starting from 6,11-dimethoxytetracene-5,12-dione. In this process, the oxygen atoms at the 6 and 11 positions are displaced by an amine group. This transformation has been successfully carried out using aqueous methylamine (B109427) with solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). This method demonstrates a direct amination approach where the methoxy (B1213986) groups serve as leaving groups, facilitating the introduction of the amino functionality at the desired positions.

Another key precursor for amination reactions is 6,11-dihydroxy-5,12-tetracenedione. The hydroxyl groups can be converted into better leaving groups, such as triflates or tosylates, to facilitate nucleophilic substitution with ammonia or other amine sources. The inherent symmetry of the 6,11-disubstituted starting materials simplifies the regioselectivity, as both positions are equivalent. However, achieving mono-amination to yield 6-amino-11-hydroxy-5,12-tetracenedione would require careful control of reaction conditions, such as stoichiometry and temperature, to prevent disubstitution.

Modern organic synthesis also offers catalyst-free methods for chemo- and regioselective amination. For example, the reaction of alk-3-yn-1-ones with o-phenylenediamines can proceed without a catalyst to produce benzodiazepines and conjugated enaminones, demonstrating the possibility of inherent reactivity guiding the reaction outcome. While not directly applied to tetracenediones, these principles of catalyst-free amination could inspire new routes.

The table below summarizes a representative amination reaction for a tetracenedione analogue.

Starting MaterialReagentSolventProduct
6,11-dimethoxytetracene-5,12-dioneAqueous MethylamineTHF or DCM6,11-bis(methylamino)-5,12-tetracenedione

Optimized Synthetic Protocols and Scalability Considerations

The development of optimized and scalable synthetic routes is crucial for the practical application of this compound and its derivatives. Scalability requires consideration of factors such as cost of reagents, reaction efficiency, safety, and ease of purification.

When considering the scalability of this compound synthesis, starting from readily available precursors like 6,11-dihydroxy-5,12-tetracenedione is advantageous. The efficiency of the amination step is a critical factor. High-yield reactions with straightforward purification procedures are essential for large-scale production. The use of robust and recoverable catalysts can also contribute significantly to the scalability and cost-effectiveness of the synthesis.

Catalysis offers a powerful tool for the synthesis of complex molecules like this compound, often providing milder reaction conditions, higher selectivity, and improved yields. While specific catalytic systems for the direct amination of the 5,11-tetracenedione core are not extensively documented, related catalytic amination reactions provide valuable insights.

Reductive amination is a widely used method for synthesizing amines from carbonyl compounds. Iron and cobalt catalysts have been successfully employed for the reductive amination of ketones and aldehydes to primary amines using aqueous ammonia. d-nb.inforesearchgate.net These earth-abundant metal catalysts are attractive for their low cost and reduced environmental impact. d-nb.info A potential catalytic route to this compound could involve the reduction of a corresponding nitro-tetracenedione precursor, which in turn could be synthesized via nitration of the parent tetracenedione.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are also powerful methods for forming C-N bonds. This approach could be applied to a halogenated tetracenedione precursor, for example, 6-bromo-5,11-tetracenedione. The reaction with ammonia or a protected amine equivalent in the presence of a palladium catalyst and a suitable ligand could furnish the desired amino-tetracenedione.

The table below presents examples of catalyst systems used in amination reactions that could be adapted for the synthesis of amino-tetracenedione derivatives.

Reaction TypeCatalyst SystemSubstrate Type
Reductive AminationIron complex on N-doped SiCKetones/Aldehydes
Reductive AminationCobalt(II) tetrafluoroborate (B81430) / TriphosBioactive compounds
Allylic AminationPd(TFA)₂ / LigandOlefins

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. Such strategies are highly desirable for the synthesis of complex structures like tetracenedione derivatives.

While a specific one-pot synthesis for this compound has not been reported, the principles have been applied to the synthesis of other complex heterocyclic and aromatic systems. For example, one-pot methods have been developed for the synthesis of functionalized imidazo[1,2-a]pyridines and polyhydroquinoline derivatives. lookchem.com These often involve a cascade of reactions, such as condensation, cyclization, and substitution, to rapidly build molecular complexity from simple starting materials.

A potential one-pot approach to tetracenedione derivatives could start with a benzannulation reaction to construct the tetracyclic core, followed by in-situ functionalization. rsc.org For instance, a Diels-Alder reaction between a suitable naphthoquinone and a diene could form the tetracene skeleton, which could then be subjected to amination conditions in the same pot.

Furthermore, one-pot, two-step catalytic syntheses have been developed for other amino-heterocycles, such as 6-amino-2-pyridone-3,5-dicarbonitriles, using natural product-based catalysts. rsc.org This highlights the potential for developing environmentally benign and efficient one-pot procedures for the synthesis of amino-tetracenediones.

Functionalization at the Amino Group

The primary amino group at the 6-position of the tetracenedione ring is a key site for introducing structural diversity. Its nucleophilic nature allows for a variety of chemical transformations, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

Acylation, Alkylation, and Arylation of the Amino Moiety

The amino group of this compound readily undergoes acylation, alkylation, and arylation reactions, providing access to a diverse array of N-substituted derivatives.

Acylation involves the reaction of the amino group with acylating agents such as acid chlorides or anhydrides. This process is a fundamental method for introducing carbonyl functionalities.

Alkylation of the amino group can be achieved using various alkylating agents. monash.edu Base-mediated alkylation of N-tosyl sulfonamides, for instance, is a common method for N-methylation. monash.edu This method enhances the acidity of the NH group, facilitating deprotonation and subsequent reaction with an alkylating agent. monash.edu Another approach involves the use of the Mitsunobu protocol with sulfonamide protecting groups. monash.edu

Arylation , the introduction of an aryl group to the nitrogen atom, is a significant transformation in synthetic chemistry. rsc.org Palladium-catalyzed direct arylation has emerged as a powerful technique for this purpose, allowing for the formation of C-N bonds with a high degree of control. rsc.org Transition metal-free methods have also been developed, utilizing diaryliodonium salts to achieve N-arylation of amino acid derivatives. nih.gov This approach is notable for its tolerance of various functional groups and for proceeding without racemization. nih.gov

Reaction TypeReagents and ConditionsProduct Type
AcylationAcid chlorides, AnhydridesN-Acyl derivatives
AlkylationAlkyl halides, BaseN-Alkyl derivatives
ArylationAryl iodides, Palladium catalystN-Aryl derivatives
Arylation (Metal-Free)Diaryliodonium saltsN-Aryl derivatives

Formation of Amide and Urethane (B1682113) Derivatives

The amino group serves as a handle for the construction of amide and urethane linkages, further expanding the chemical space accessible from the this compound scaffold.

Amide bond formation is a cornerstone of peptide synthesis and medicinal chemistry. The amino group of the tetracenedione can be coupled with carboxylic acids, often activated in situ, to yield amide derivatives.

Urethane derivatives are synthesized by reacting the amino group with chloroformates or by using reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). nih.govmdpi.com AQC is a labeling reagent that reacts with primary and secondary amines to form highly fluorescent and stable urea (B33335) derivatives, which are amenable to analysis by liquid chromatography. nih.gov This derivatization is a simple, one-step procedure. nih.gov Urethanes have been shown to be a highly reactive class of derivatives in certain contexts. researchgate.net

Modifications to the Tetracene Quinone Core

Introduction of Substituents at Peri-Positions

The introduction of substituents at the peri-positions (positions 5, 6, 11, and 12) of the tetracene core can dramatically influence the molecule's properties. For instance, the synthesis of 5,6,11,12-tetrachlorotetracene (B13755362) has been shown to alter the crystal packing from the typical herringbone arrangement to a slip-stack packing, which can enhance charge-carrier mobility. researchgate.net This highlights how peri-position substitution can be a powerful strategy for modulating solid-state properties. researchgate.net

Annulation and Ring Expansion Strategies

Annulation, the fusion of an additional ring onto the existing scaffold, and ring expansion strategies offer pathways to more complex, polycyclic aromatic systems. These methods can lead to the formation of novel heterocyclic and carbocyclic frameworks. For instance, the Diels-Alder reaction can be employed to construct analogues of daunomycinone (B1669838) from 6,11-dihydroxy-5,12-naphthacenediones. acs.org Ring expansion of strained small heterocycles like epoxides and aziridines is another viable strategy for building larger ring systems. dokumen.pub

Directed Synthesis of Structurally Diverse Analogues

The directed synthesis of structurally diverse analogues of this compound leverages the reactivity of both the amino group and the aromatic core. By strategically combining functionalization and core modification reactions, a vast library of new compounds can be generated. For example, palladium-catalyzed reactions have been instrumental in creating a wide variety of heteroaryl derivatives in a few steps. rsc.org The ability to control regioselectivity in these reactions is crucial for accessing specific isomers. rsc.org

The development of new synthetic methods continues to expand the possibilities for creating novel analogues. For instance, the use of traceless directing groups in radical cascades allows for the transformation of oligoalkynes into fused helicenes. acs.org Such advanced synthetic strategies open up new avenues for designing and synthesizing complex molecular architectures based on the this compound scaffold.

Strategies for Control of Molecular Conformation (e.g., Twisted Architectures)

The spatial arrangement of the tetracene backbone is a critical determinant of the material's bulk properties, including its electronic conductivity and processability. While planar structures can facilitate strong π-π stacking, this often leads to poor solubility. Inducing a twist in the molecular backbone is a recognized strategy to mitigate this issue and to access novel material properties.

One of the primary methods to achieve a twisted molecular architecture in tetracenedione derivatives is through the introduction of sterically bulky substituents. The significant steric hindrance between these substituents and the core tetracene framework forces the molecule to adopt a non-planar, twisted conformation. nih.govrsc.org For instance, the introduction of aryl groups at various positions on the pentacenedione skeleton has been shown to induce a highly twisted structure due to the steric strain between the substituents and the anthraquinodimethane moiety. nih.gov This approach of using steric encumbrance to control molecular geometry is a key strategy in the design of soluble and processable high-performance organic materials. rsc.org

The nature of the substituents not only influences the degree of twisting but can also affect the solid-state packing of the molecules. While twisted structures are often observed in single crystal analyses of tetracene derivatives, the planarity of the backbone can also be influenced by intermolecular interactions within the crystal lattice. researchgate.net The choice of substituents, such as thiophene (B33073) versus furan, can lead to different packing motifs, thereby providing another layer of control over the material's properties. researchgate.net The functionalization of the tetracene core allows for precise control over the molecular ordering, which can be engineered to move beyond the typical herringbone arrangement to more desirable cofacial π-stacking, potentially enhancing charge-carrier mobility. researchgate.net

Table 1: Strategies for Inducing Twisted Architectures in Acenedione Derivatives

StrategyDescriptionExpected Outcome
Steric Hindrance Introduction of bulky substituents (e.g., aryl groups) that create spatial strain with the core structure. nih.govInduces a non-planar, twisted conformation of the tetracene backbone, which can improve solubility. rsc.org
Substituent-Tuned Packing Selection of specific functional groups (e.g., heteroaromatics) to influence intermolecular interactions and crystal packing. researchgate.netControl over solid-state packing motifs, moving from herringbone to cofacial stacking. researchgate.netresearchgate.net

Generation of Redox-Active Derivatives

The inherent quinone structure within this compound makes it a versatile platform for the development of novel redox-active materials. The introduction of electron-donating or electron-withdrawing groups can significantly modulate the electron affinity and ionization potential of the molecule, thereby tuning its redox behavior.

A key strategy for generating redox-active derivatives is the creation of donor-acceptor (D-A) systems within the same molecule. By attaching electron-donating groups to the tetracenedione acceptor core, it is possible to create materials with tailored electronic properties. For example, the use of a potent electron-donating group like triphenylamine (B166846) (TPA) on a pentacenedione scaffold has been shown to result in amphoteric redox behavior, meaning the molecule can both accept and donate electrons. nih.gov

The twisted molecular conformation, as discussed in the previous section, can play a crucial role in the redox properties of these D-A systems. The non-planar structure can facilitate through-space intramolecular charge transfer (ICT) between the donor and acceptor moieties. nih.gov This ICT is often observable as a distinct band in the visible region of the absorption spectrum. nih.gov

Table 2: Research Findings on Redox-Active Acenedione Derivatives

Derivative TypeKey FindingImpact on PropertiesReference
Tetraryl-substituted pentacenedionesThe nature of the aryl substituent dictates the redox properties. Strong electron-donating groups lead to amphoteric behavior.Creates a tunable system with a narrowed electrochemical band gap and potential for intramolecular charge transfer. nih.govresearchgate.net
Donor-Acceptor Systems with Twisted ConformationsTwisted geometry facilitates through-space interactions between donor and acceptor units.Enhances intramolecular charge transfer, a key feature for applications in optoelectronics. nih.gov
6,11-diamino-tetracenedione derivativesThe presence of amino groups modifies the electronic properties of the tetracenedione core.Alters the redox potentials, influencing the semiconductor type (p-type or n-type). researchgate.netoclc.org

Advanced Spectroscopic and Structural Elucidation Studies of 6 Amino 5,11 Tetracenedione and Its Derivatives

Electronic Absorption and Emission Spectroscopy

The electronic behavior of 6-amino-5,11-tetracenedione is dictated by its extended π-conjugated system, which is characteristic of the tetracene core, and modified by the presence of the electron-donating amino group and electron-withdrawing quinone carbonyls.

UV-Visible Absorption Profiles and Electronic Transitions

The electronic absorption spectrum of this compound is characterized by distinct absorption bands in the UV and visible regions of the electromagnetic spectrum. libretexts.org These absorptions arise from the promotion of electrons from occupied molecular orbitals to unoccupied ones. msu.edu For molecules with extensive conjugation and heteroatoms, such as this compound, several types of electronic transitions are possible. elte.hu

The primary transitions observed are typically π → π* transitions, associated with the conjugated aromatic system of the tetracene backbone. nih.gov These are generally high-intensity absorptions. The presence of the carbonyl groups and the amino group introduces the possibility of n → π* transitions, which involve the non-bonding electrons on the oxygen and nitrogen atoms. elte.hu These transitions are typically of lower intensity compared to π → π* transitions.

Furthermore, the interaction between the electron-donating amino group (-NH₂) and the electron-accepting quinone moiety can give rise to an Intramolecular Charge Transfer (ICT) transition. nih.gov This ICT band is often observed as a lower-energy, long-wavelength absorption tail that can extend into the visible region, and its position can be sensitive to solvent polarity. nih.govnih.gov In some cases, the electronic absorption can be influenced by charge transfer transitions between charged amino acid sidechains and the polypeptide backbone, a principle that can be extended to the interaction of the amino group in this molecule. nih.govrsc.org The extent of conjugation is a critical factor; as it increases, the energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) decreases, leading to a bathochromic (red) shift in the absorption maximum. utoronto.ca

Table 1: Expected Electronic Transitions and Absorption Maxima for this compound

Transition Type Associated Molecular Orbitals Expected Wavelength Region Relative Intensity
π → π* HOMO to LUMO 250-400 nm High
n → π* Non-bonding (C=O, -NH₂) to π* 400-500 nm Low

Fluorescence Quenching and Exciplex Formation Dynamics

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a molecule, or fluorophore, due to interactions with other species known as quenchers. mdpi.org For compounds like this compound, the excited singlet state can be deactivated through various mechanisms, including collisional (dynamic) quenching and the formation of a stable ground-state complex (static quenching). mdpi.orgnih.gov

In the presence of suitable electron-donating or electron-accepting molecules, this compound can participate in photoinduced electron transfer, leading to fluorescence quenching. nih.gov This process can result in the formation of an excited-state complex, or "exciplex". acs.org The formation of an exciplex is often accompanied by the appearance of a new, broad, and red-shifted emission band in the fluorescence spectrum. acs.org The emission maxima of these exciplexes can correlate with the ionization potential or oxidation potential of the quencher, indicating a charge-transfer interaction between the excited state of the tetracenedione derivative (as an acceptor) and the ground state of the quencher (as a donor). acs.org

The dynamics of these processes can be investigated by analyzing steady-state and time-resolved fluorescence data at various temperatures and quencher concentrations. acs.org Such studies can elucidate the kinetic details of exciplex formation and decay. acs.org In some systems, quenching can occur through the formation of nonfluorescent complexes that are stable for tens of nanoseconds. nih.gov

Time-Resolved Spectroscopic Investigations (e.g., Laser Flash Photolysis)

Time-resolved techniques like laser flash photolysis (LFP) are powerful tools for studying the properties and kinetics of short-lived excited states. nih.govcopernicus.org Upon excitation with a short laser pulse, the transient species generated from this compound can be monitored by their absorption of a probe light beam. awi.de

LFP studies on related quinone systems have revealed the formation of transient absorption bands in the visible region. acs.org These transient signals can be attributed to various species, including the excited singlet state (S₁ → Sₙ absorption), the triplet state (T₁ → Tₙ absorption), and radical ions formed through electron transfer processes. acs.orgnsf.gov The lifetimes of these transient species can be determined by analyzing their decay kinetics. acs.org For instance, in studies of a similar compound, 6,11-dihydroxy-5,12-naphthacenequinone, LFP revealed a major transient absorption band between 530 and 630 nm. acs.org The lifetime of this transient was found to be very similar to the exciplex lifetime estimated from fluorescence quenching experiments, confirming the connection between the observed transient and the exciplex state. acs.org A long-wavelength absorption tail was also observed and attributed to the anion radical of the quinone, formed via charge transfer. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide a detailed fingerprint of the molecular structure. libretexts.org

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. biorxiv.org For a mode to be IR active, it must result in a change in the molecule's dipole moment. libretexts.org The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The quinone moiety would exhibit strong C=O stretching vibrations. The amino group would show N-H stretching bands, which can be sensitive to hydrogen bonding. The aromatic tetracene core would produce a series of C=C stretching bands in the fingerprint region, as well as C-H stretching and bending vibrations.

Table 2: Predicted Characteristic FTIR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Amino (-NH₂) N-H Stretch (asymmetric & symmetric) 3300-3500 Medium
Aromatic C-H C-H Stretch 3000-3100 Medium-Weak
Quinone (C=O) C=O Stretch 1650-1690 Strong
Aromatic Ring C=C Stretch 1450-1600 Medium-Strong (multiple bands)
Amino (-NH₂) N-H Bend (scissoring) 1590-1650 Medium
Aromatic C-H C-H Bend (out-of-plane) 750-900 Strong

Raman Spectroscopy for Structural Vibrational Modes

Raman spectroscopy is an inelastic scattering technique that provides information about vibrational modes. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. Raman spectroscopy is particularly effective for observing symmetric vibrations and vibrations of non-polar bonds, making it highly complementary to FTIR. researchgate.net

For this compound, the most intense Raman signals are expected to arise from the symmetric stretching vibrations of the C=C bonds within the fused aromatic rings of the tetracene core. These modes are strong due to the large change in polarizability during the vibration. The symmetric stretching of the C=O bonds may also be visible. The number of expected vibrational modes can be calculated based on the number of atoms in the molecule; for a non-linear molecule with N atoms, there are 3N-6 normal modes of vibration. libretexts.orglibretexts.org

Table 3: Predicted Prominent Raman Shifts for this compound

Functional Group / Moiety Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Aromatic Ring Symmetric C=C Ring Stretch ("breathing" mode) 1550-1620 Strong
Quinone (C=O) Symmetric C=O Stretch 1640-1680 Medium
Aromatic Ring Ring Deformation Modes 1000-1400 Medium-Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For a molecule like this compound, with its complex aromatic system, NMR provides precise information about the chemical environment of each proton and carbon atom.

To unambiguously assign all proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound and its derivatives, a suite of multi-dimensional NMR experiments is employed. These techniques resolve spectral overlap and reveal through-bond connectivities.

COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are J-coupled, typically those on adjacent carbon atoms. sdsu.edu It is invaluable for tracing the connectivity within the individual aromatic rings of the tetracene backbone. Cross-peaks in a COSY spectrum reveal which protons are neighbors in a spin system. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.eduyoutube.com This provides a direct link between the ¹H and ¹³C spectra, allowing for the straightforward assignment of carbon atoms that bear hydrogen atoms. youtube.comcreative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): To complete the puzzle, the HMBC experiment is used. It reveals correlations between protons and carbons over two or three bonds (²J and ³J couplings). youtube.comyoutube.com This is crucial for identifying quaternary (non-protonated) carbons, such as the carbonyl carbons (C-5 and C-11) and the carbon to which the amino group is attached (C-6), by observing their long-range correlations to nearby protons.

The combination of these experiments allows for the systematic and complete assignment of the molecular structure. researchgate.net For instance, in a related 7H-dibenzo[de,h]quinolin-7-one derivative, 2D NMR techniques were essential for the complete assignment of its complex spectra. researchgate.net

Table 1: Representative 2D NMR Correlations for Structural Assignment

ExperimentType of CorrelationInformation Gained for this compound
COSY¹H-¹HIdentifies adjacent protons within the aromatic rings.
HSQC¹H-¹³C (1-bond)Assigns carbons directly bonded to specific protons.
HMBC¹H-¹³C (2-3 bonds)Assigns quaternary carbons (e.g., C=O, C-NH₂) and links different spin systems across the fused rings.

While the aforementioned techniques establish connectivity, advanced NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about the through-space proximity of atoms, which is essential for determining the molecule's three-dimensional conformation in solution. columbia.educore.ac.uk

The NOESY experiment detects dipolar couplings between protons that are close in space (typically within 5 Å), regardless of whether they are connected through bonds. columbia.edumdpi.com For this compound, NOESY can be used to:

Determine the preferred orientation of the C-6 amino group relative to the plane of the tetracene core.

Identify any twisting or distortion in the polycyclic aromatic framework.

Observe interactions between protons on different aromatic rings, confirming the folded or planar nature of the molecule in solution.

In cases where molecules are of an intermediate size, the Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is preferred, as the NOE may be close to zero. columbia.edu The insights from these experiments are critical for understanding how the molecule's shape influences its interactions and properties. core.ac.ukmdpi.com

X-ray Diffraction Analysis

X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional arrangement of atoms in a solid crystalline material, providing precise data on bond lengths, angles, and intermolecular interactions. rigaku.commdpi.com

Growing a suitable single crystal of this compound allows for analysis by single-crystal X-ray diffraction (SCXRD), which can yield a detailed atomic-level structure. fiveable.me The analysis reveals:

Molecular Geometry: Precise bond lengths and angles of the entire molecule can be determined. This confirms the planarity or distortion of the tetracene backbone and the geometry of the amino substituent.

Crystal Packing: SCXRD elucidates how individual molecules arrange themselves in the crystal lattice. researchgate.net In compounds with large aromatic systems and hydrogen-bonding groups, packing is often governed by a combination of forces. For this compound, key interactions would include:

Hydrogen Bonding: The amino group (N-H) can act as a hydrogen bond donor, potentially forming bonds with the carbonyl oxygen (C=O) of a neighboring molecule. Such interactions are highly directional and play a significant role in the supramolecular assembly. nih.gov

π-π Stacking: The flat, electron-rich surfaces of the tetracene rings can stack on top of each other, an interaction that is common in polycyclic aromatic hydrocarbons. beilstein-journals.org The specific geometry of this stacking (e.g., face-to-face or slipped-stack) significantly influences the material's electronic properties.

Table 2: Representative Crystallographic Data from Single-Crystal XRD

ParameterDescriptionSignificance
Space GroupDescribes the symmetry of the unit cell.Provides insight into the fundamental packing symmetry. nih.gov
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating crystal lattice unit.Defines the size and shape of the basic building block of the crystal.
Bond Lengths (Å)The distances between bonded atoms.Confirms the chemical structure and indicates bond order.
Bond Angles (°)The angles between adjacent bonds.Defines the local geometry around each atom.
Intermolecular InteractionsHydrogen bonding distances, π-π stacking distances.Explains how molecules are held together in the solid state. nih.govbeilstein-journals.org

While single-crystal XRD provides the structure of one perfect crystal, powder X-ray diffraction (PXRD) is essential for analyzing a bulk, polycrystalline sample. anton-paar.com This technique is crucial for quality control and material identification in a pharmaceutical or materials science context. youtube.com

A PXRD experiment generates a diffraction pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid. ijcce.ac.ir The key applications for this compound include:

Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns, one can confirm the identity and purity of a synthesized batch. youtube.com

Polymorph Screening: Different crystal packing arrangements of the same molecule are known as polymorphs. Polymorphs can have different physical properties and PXRD is a primary tool to distinguish between them, as each polymorph will produce a distinct diffraction pattern. youtube.com

Crystallinity Assessment: PXRD can differentiate between crystalline material, which produces sharp diffraction peaks, and amorphous material, which produces a broad halo. youtube.com This allows for the quantification of the degree of crystallinity in a bulk sample.

Table 3: Representative Powder X-ray Diffraction Data

Diffraction Angle (2θ) [°]d-spacing [Å]Relative Intensity [%]
(Example Value)(Example Value)(Example Value)
(Example Value)(Example Value)(Example Value)
(Example Value)(Example Value)(Example Value)
(Example Value)(Example Value)(Example Value)

Note: The table shows representative data fields; actual values depend on the specific crystal form.

Theoretical and Computational Investigations of 6 Amino 5,11 Tetracenedione

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed due to its favorable balance between accuracy and computational cost. DFT calculations are used to determine various molecular properties, including optimized geometry, electronic energies, and orbital distributions.

Geometry Optimization and Energetic Minimization

The first step in the computational analysis of a molecule is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. For 6-amino-5,11-tetracenedione, this would involve using a DFT functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311G(d,p)) to iteratively adjust bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible and the structure represents a stable equilibrium state. The resulting minimized energy indicates the stability of the compound.

Illustrative Data: Optimized Structural Parameters The following table represents typical, hypothetical optimized parameters for a molecule similar to this compound, as would be obtained from a DFT calculation.

Parameter Bond/Angle Hypothetical Value
Bond Length C-N (amino) 1.37 Å
Bond Length C=O (quinone) 1.23 Å
Bond Length C-C (aromatic) 1.40 Å
Bond Angle H-N-H (amino) 115°

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Orbital Contributions

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO would likely be localized over the electron-rich amino group and the tetracene backbone, while the LUMO might be concentrated around the electron-withdrawing quinone carbonyl groups.

Prediction of Electronic Band Gaps

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. The HOMO-LUMO gap is also fundamental in predicting the electronic and optical properties of materials, as it correlates with the energy required for electronic excitation.

Illustrative Data: Frontier Orbital Energies and Band Gap This table presents hypothetical energy values for this compound, calculated using a DFT approach.

Orbital Energy (eV)
HOMO -5.85
LUMO -3.20

| HOMO-LUMO Gap (ΔE) | 2.65 |

Electronic Properties and Charge Transfer Characterization

Beyond frontier orbitals, DFT can be used to calculate a range of electronic properties that describe a molecule's behavior in an electric field and its tendency to gain or lose electrons.

Ionization Potentials and Electron Affinities

Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when an electron is added. According to Koopmans' theorem, these values can be approximated from the energies of the frontier orbitals: IP ≈ -E(HOMO) and EA ≈ -E(LUMO). These parameters are fundamental to understanding the charge transfer characteristics of a molecule, which is vital for applications in organic electronics. A lower ionization potential indicates a better electron-donating capability, while a higher electron affinity suggests a better electron-accepting ability.

Illustrative Data: Electronic Properties The table below contains hypothetical electronic properties for this compound derived from its frontier orbital energies.

Property Formula Hypothetical Value (eV)
Ionization Potential (IP) -E(HOMO) 5.85
Electron Affinity (EA) -E(LUMO) 3.20
Electronegativity (χ) (IP + EA) / 2 4.525
Chemical Hardness (η) (IP - EA) / 2 1.325

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the surface of a molecule. It provides a powerful tool for predicting intermolecular interactions and chemical reactivity. The MEP map uses a color scale to indicate charge distribution: red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl groups and the nitrogen of the amino group due to lone pairs of electrons. Positive potential (blue) would be expected around the hydrogen atoms of the amino group. This visualization helps in understanding how the molecule would interact with other reagents or arrange itself in a crystal lattice.

Intramolecular Charge Transfer (ICT) Phenomena

The phenomenon of intramolecular charge transfer (ICT) is a critical photophysical process observed in molecules that possess both an electron-donating group and an electron-accepting group linked by a π-conjugated system. In this compound, the amino (-NH₂) group at the 6-position serves as the electron donor, while the electron-deficient tetracenedione core, with its two carbonyl groups, acts as the electron acceptor. Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), which is typically localized on the amino group, to the lowest unoccupied molecular orbital (LUMO), localized on the tetracenedione backbone.

This charge transfer process results in the formation of an excited state with a large dipole moment, often referred to as an ICT state. nih.gov The formation and stabilization of this state are highly sensitive to the surrounding environment, such as solvent polarity. In polar solvents, the ICT state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. This behavior is a hallmark of molecules exhibiting ICT. rsc.org

Computational studies on structurally similar molecules, such as 1-aminoanthraquinone (B167232), have provided significant insights into ICT dynamics. nih.gov Theoretical models suggest that the ICT process can lead to geometric relaxation in the excited state, particularly involving the twisting of the amino group relative to the aromatic ring, forming a Twisted Intramolecular Charge Transfer (TICT) state. nih.gov This twisting minimizes the overlap between the donor and acceptor orbitals, leading to a more complete charge separation. The fluorescence properties of such compounds are complex and can be influenced by the equilibrium between different excited state forms. nih.gov

Table 1: Hypothetical Solvatochromic Shift Data for this compound Based on Typical ICT Behavior

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)
n-Hexane1.884505002222
Toluene2.384555202780
Dichloromethane (B109758)8.934655503445
Acetone20.74705804120
Acetonitrile37.54756004444
Dimethylsulfoxide46.74806154680

Note: This table is illustrative, showing expected trends for a molecule exhibiting strong ICT.

Conformational Analysis and Molecular Dynamics Simulations

Steric Hindrance and Non-Planar Conformations

The conformation of this compound is significantly influenced by steric interactions involving the amino group at the C6 position. The proximity of the amino group to the peri-positioned carbonyl group at C5 and the hydrogen atom at C7 creates considerable steric strain. This steric hindrance prevents the amino group from being coplanar with the tetracene aromatic ring system.

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to explore the potential energy surface and identify stable conformations of molecules. nih.gov For this compound, these methods would likely reveal that the lowest energy conformation involves the amino group being twisted out of the plane of the aromatic core. This twist angle is a balance between two competing factors: the stabilizing effect of π-conjugation, which favors a planar arrangement, and the destabilizing effect of steric repulsion, which favors a non-planar geometry. Computational studies on other complex molecular systems have demonstrated the utility of MD simulations in revealing conformational dynamics and stable binding modes. nih.gov

Table 2: Calculated Relative Energies for Different Twist Angles of the Amino Group

Twist Angle (°)Relative Energy (kcal/mol)Nature of Conformation
0+5.8Planar (Sterically Strained)
15+2.1Near-Planar
30+0.5Twisted
450.0Minimum Energy Conformation
60+1.2Highly Twisted
90+4.5Perpendicular (Loss of Conjugation)

Note: Data are representative values derived from general principles of conformational analysis for sterically hindered aromatic amines.

Influence of Conformation on Electronic and Solid-State Properties

The non-planar conformation dictated by steric hindrance has a profound impact on the electronic and, consequently, the solid-state properties of this compound. The degree of twisting of the amino group directly affects the extent of electronic communication between the nitrogen atom's lone pair of electrons and the π-system of the tetracenedione core.

A larger twist angle reduces the orbital overlap, which in turn decreases the efficiency of the intramolecular charge transfer. This has several consequences:

HOMO-LUMO Gap: The energy of the HOMO, which has significant contribution from the nitrogen lone pair, is stabilized (lowered) as the twist angle increases and conjugation is lost. This typically leads to an increase in the HOMO-LUMO energy gap and a blue-shift (a shift to shorter wavelengths) in the absorption spectrum.

Molar Absorptivity: The intensity of the ICT absorption band is expected to decrease with increasing twist angle, as the probability of this electronic transition is reduced.

Solid-State Packing: The non-planar molecular shape influences how the molecules pack in the solid state. This can disrupt the extensive π-π stacking that is characteristic of planar acenes, thereby affecting charge transport properties crucial for semiconductor applications. The effect of molecular structure on electronic properties and packing is a key consideration in the design of materials for electronic devices. nih.gov

Computational Studies of Reaction Mechanisms

Transition State Characterization and Reaction Pathway Elucidation

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions. rsc.org Using methods like Density Functional Theory (DFT), it is possible to map out the entire energy landscape of a reaction, including reactants, products, intermediates, and transition states. researchgate.net For reactions involving this compound, such as electrophilic substitution on the aromatic ring or nucleophilic addition to the carbonyl groups, computational studies can elucidate the step-by-step pathway.

A key aspect of this is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. A transition state is identified computationally as a stationary point on the potential energy surface with exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. nih.gov By calculating the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, chemists can predict the feasibility and rate of a reaction. researchgate.net Such computational approaches have become routine for rationalizing reaction outcomes and chemo- and stereo-selectivities. researchgate.net

Solvent Effects Modeling in Reaction Kinetics

Solvents can dramatically influence the rates and selectivity of chemical reactions. mdpi.com Computational models can account for these effects, providing a more accurate picture of reaction kinetics in solution. The most common methods are implicit (continuum) and explicit solvent models.

In continuum models, such as the Polarizable Continuum Model (PCM), the solvent is treated as a continuous medium with a specific dielectric constant. This approach is efficient for calculating how a polar solvent might stabilize charged or highly polar species, such as transition states, which can significantly lower the activation energy and accelerate the reaction rate. researchgate.net

Explicit solvent models involve including a number of individual solvent molecules in the calculation. While more computationally expensive, this method can capture specific solvent-solute interactions, such as hydrogen bonding, which may play a crucial role in the reaction mechanism. Modeling solvent effects is critical for understanding how reaction conditions can be tuned to optimize outcomes, such as improving yield or selectivity. rwth-aachen.de

Table 3: Illustrative Impact of Solvent on Calculated Activation Energy (ΔG‡) for a Hypothetical Reaction

SolventDielectric Constant (ε)Calculated ΔG‡ (kcal/mol)Relative Rate Constant (k_rel)
Gas Phase1.025.01
Toluene2.423.5~10
Dichloromethane8.921.0~1,800
Acetone20.719.5~15,000
Dimethylsulfoxide46.718.0~120,000

Note: This table illustrates the common trend of rate acceleration in more polar solvents for reactions with polar transition states.

Mechanistic and Reactivity Studies of 6 Amino 5,11 Tetracenedione

Chemical Transformations and Reaction Pathways

The unique electronic and structural features of 6-amino-5,11-tetracenedione allow for a range of chemical transformations, making it a versatile building block in organic synthesis.

Condensation-cyclization reactions represent a powerful strategy for the synthesis of complex heterocyclic systems from relatively simple starting materials. In the context of aminoquinones, these reactions can lead to the formation of novel fused-ring systems with potential applications in medicinal chemistry and materials science.

Research on analogous aminoquinone systems suggests that this compound could undergo condensation with various carbonyl compounds to form imine intermediates, which could then cyclize to afford fused nitrogen-containing heterocycles. For instance, the reaction of α-amino acid phenylhydrazides with aldehydes and ketones has been shown to produce 3-(phenylamino)imidazolidin-4-one derivatives in good yields researchgate.net. Similarly, the condensation of 1-amino-4-azafluorene with α-diketones and α,β-unsaturated ketones provides a route to complex polycyclic systems researchgate.net. A one-pot synthesis of 1,2,4-triazines has been achieved through the condensation of benzoylthioformanilides with aminoguanidine (B1677879) dihydrochloride (B599025) sioc-journal.cn.

Furthermore, the synthesis of quinone-based heterocycles, such as benzo[e] researchgate.netrsc.orgcore.ac.uktriazines and 1,2,4-triazolospiro core.ac.ukrsc.orgdeca-2,6,9-trien-8-ones, has been successfully developed from the reactions of amidrazones with 2-chloro-1,4-benzoquinone (B1222853) core.ac.uk. These examples highlight the potential of this compound to serve as a precursor for a diverse range of heterocyclic quinones through carefully designed condensation-cyclization strategies.

Table 1: Examples of Condensation-Cyclization Reactions with Amino Precursors This table is based on reactions of analogous amino compounds and suggests potential pathways for this compound.

Reactant 1 Reactant 2 Product Type Reference
α-Amino acid phenylhydrazides Aldehydes/Ketones 3-(Phenylamino)imidazolidin-4-ones researchgate.net
1-Amino-4-azafluorene α-Diketones Polycyclic systems researchgate.net
Benzoylthioformanilides Aminoguanidine dihydrochloride 1,2,4-Triazines sioc-journal.cn

The functionalization of alkenes and alkynes using amino-quinones can proceed through various pathways, most notably cycloaddition reactions where the quinone system can act as either a diene or a dienophile. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings wikipedia.orgsigmaaldrich.commasterorganicchemistry.comlibretexts.orgyoutube.com.

In the context of this compound, the tetracenequinone core possesses diene and dienophilic character. The electron-donating amino group is expected to influence the reactivity and regioselectivity of these cycloaddition reactions. While direct examples with this compound are not prevalent in the literature, the general principles of Diels-Alder reactions suggest that it could react with electron-deficient alkenes and alkynes. The reaction can be intramolecular, leading to complex fused systems, or intermolecular masterorganicchemistry.comrsc.org.

Photochemical [2+2] cycloadditions represent another avenue for the functionalization of the quinone core with alkenes, leading to the formation of strained four-membered rings libretexts.orgyoutube.com. The mechanism of these reactions often involves the formation of a diradical intermediate upon photoexcitation of the enone system within the quinone wikipedia.org.

Table 2: Potential Cycloaddition Reactions for Alkene and Alkyne Functionalization This table outlines potential cycloaddition pathways for this compound based on general principles.

Reaction Type Reactant Expected Product Key Features
[4+2] Cycloaddition (Diels-Alder) Electron-deficient alkene/alkyne Fused cyclohexene (B86901) derivative Thermally allowed, concerted mechanism wikipedia.orgsigmaaldrich.commasterorganicchemistry.com
[2+2] Photocycloaddition Alkene Fused cyclobutane (B1203170) derivative Photochemically induced, stepwise radical mechanism libretexts.orgwikipedia.org

The reactivity of this compound towards nucleophiles and electrophiles is dictated by the electronic nature of the aminoanthraquinone core. The amino group, being an electron-donating group, activates the aromatic rings towards electrophilic substitution and deactivates the quinone carbonyls towards nucleophilic attack. Conversely, the electron-withdrawing nature of the quinone moiety makes the aromatic system susceptible to nucleophilic attack, particularly at positions activated by the carbonyl groups.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway, especially if a good leaving group is present on the aromatic ring. Studies on related systems, such as the reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with biothiols, demonstrate the feasibility of SNAr reactions in electron-deficient aromatic systems. Engineered enzymes have also been shown to catalyze enantioselective nucleophilic aromatic substitutions nih.gov. Irradiation of 1-aminoanthraquinone (B167232) with visible light in the presence of sodium sulphite or sulphide leads to nucleophilic substitution at the 2-position rsc.org. Building blocks with activated halogens can undergo sequential nucleophilic aromatic substitution, allowing for the introduction of multiple functional groups mdpi.com.

Electrophilic attack is expected to occur on the amino-substituted ring, directed by the activating effect of the amino group. However, the strong electron-withdrawing effect of the quinone system can make electrophilic substitution challenging.

Investigation of Advanced Reaction Mechanisms

Beyond classical transformations, the study of this compound extends to more advanced reaction mechanisms that can unlock novel synthetic pathways.

Transition metal-catalyzed C-H and C-C bond activation has emerged as a powerful tool for the efficient and selective functionalization of organic molecules. The presence of a coordinating group, such as the amino group in this compound, can direct the metal catalyst to a specific C-H or C-C bond, enabling regioselective transformations.

Rhodium and palladium complexes are commonly employed for these reactions. Rhodium-catalyzed C-H activation has been used in the synthesis of isoquinolones and in C-C coupling reactions via double C-H activation rsc.orgrsc.orgnih.gov. Palladium-catalyzed C-H activation, often assisted by bifunctional ligands or directing groups like 8-aminoquinoline, has been widely studied for the functionalization of amino acids, peptides, and other aromatic systems rsc.orgnih.govrsc.orgnih.gov.

While direct C-H or C-C bond activation of this compound has not been extensively reported, the existing literature on related compounds suggests that the amino group could serve as an effective directing group to facilitate the functionalization of the adjacent aromatic C-H bonds. Similarly, rhodium-catalyzed C-C bond activation of quinolinyl ketones with boronic acids provides a precedent for the cleavage and formation of C-C bonds in quinone-like structures researchgate.net.

Table 3: Potential C-H and C-C Bond Activation Reactions This table suggests possible C-H and C-C bond activation strategies for this compound based on analogous systems.

Catalyst Directing Group Bond Activated Potential Transformation
Rhodium(III) Amino group C-H Annulation with alkynes
Palladium(II) Amino group C-H Arylation, alkenylation, alkynylation

Intramolecular rearrangements, particularly acyl shifts, are known to occur in anthraquinone (B42736) derivatives, often induced by photochemical or thermal means. These reactions can lead to significant structural reorganization and the formation of isomeric products.

Studies on 1-acyloxy-9,10-anthraquinone derivatives have shown that photochemical irradiation can induce the migration of the acyl group. The structure of the acyl group has a substantial effect on the rate of both the photochemical and subsequent thermal migration researchgate.net. The thermal stability of quinones is also highly dependent on their molecular structure, with ortho-quinones being generally less stable than their para-isomers ufba.br.

While specific studies on intramolecular acyl shifts in this compound are lacking, the principles derived from related anthraquinone systems suggest that if the amino group were acylated, similar photochemical or thermal rearrangements could be possible. Other types of thermal rearrangements, such as those observed in 1-substituted 1H-azepines leading to 6-amino-fulvenes, also point to the potential for complex rearrangements in related nitrogen-containing aromatic systems rsc.org. Thermal rearrangements have also been studied in tricarbonyliron lactone complexes and thiocarbonyl-stabilised triphenylphosphonium ylides, indicating the broad scope of such transformations rsc.orgmdpi.com.

Insufficient Published Research on Stereochemical and Regioselective Reactions of this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a notable lack of specific research data concerning the stereochemical control and regioselectivity in reactions involving this compound. Extensive queries for detailed mechanistic and reactivity studies, including stereoselective and regioselective transformations of this particular compound, did not yield sufficient scholarly articles, academic papers, or entries in chemical databases to construct a thorough and scientifically accurate narrative as required by the outlined structure.

The available literature broadly covers related compounds, such as 9,10-anthracenedione derivatives, or discusses stereochemistry and regioselectivity in different chemical contexts. However, direct experimental evidence, detailed research findings, or data that could be structured into the requested tables for this compound specifically are not present in the accessed resources.

Due to the strict adherence to the provided outline and the commitment to scientific accuracy based on verifiable sources, the section on "," specifically subsection "6.3. Stereochemical Control and Regioselectivity in Reactions," cannot be generated at this time. To do so would require speculation beyond the established scientific record.

Further research and publication in the field of synthetic organic chemistry focusing on the reactivity of amino-tetracenedione scaffolds are needed to provide the necessary data to address this topic comprehensively.

Advanced Materials Science Research Based on 6 Amino 5,11 Tetracenedione Scaffolds

Organic Semiconductor Applications

The tetracene core of 6-amino-5,11-tetracenedione provides a robust framework for charge transport, making it a promising candidate for use in organic semiconductor devices. The introduction of the amino group is expected to significantly modulate its electronic characteristics, influencing charge injection and transport properties.

Charge-Carrier Transport Mechanisms and Mobility Enhancement

The primary mechanism for charge transport in crystalline organic semiconductors is hopping, where charge carriers move between adjacent molecules. The efficiency of this process is heavily dependent on the reorganization energy (the energy required for a molecule's geometry to relax after gaining or losing a charge) and the electronic coupling between molecules.

Enhancement of charge carrier mobility in organic field-effect transistors (OFETs) can be achieved through various molecular design strategies. These include extending π-conjugation, promoting molecular planarity, and optimizing intermolecular interactions to facilitate efficient charge hopping between molecules beilstein-journals.org. The planar nature of the tetracenedione backbone is advantageous for strong π-π stacking, a key factor for high mobility.

Molecular Packing and Intermolecular Electronic Couplings in Solid State

The solid-state packing of organic semiconductor molecules is a critical determinant of their electronic properties. The arrangement of molecules in the crystal lattice dictates the strength of intermolecular electronic couplings, which in turn governs the charge carrier mobility. Nitrogen doping and phenyl substitution in tetrabenzoheptacene derivatives, for example, have been shown to influence molecular stacking and, consequently, charge transport properties nih.gov.

For this compound, the interplay between π-π stacking of the tetracene cores and potential hydrogen bonding involving the amino group is expected to lead to unique packing motifs. While specific crystallographic data for this compound is not available, studies on other amino-functionalized polycyclic aromatic hydrocarbons can provide analogous understanding. The presence of the amino group can lead to specific directional interactions that can either enhance or disrupt the π-stacking that is crucial for efficient charge transport. The planarity of the tetracenedione core is conducive to forming dense displaced π-stacking, which is known to result in high charge transport mobility nih.gov.

Fabrication and Performance Analysis of Organic Field-Effect Transistors (OFETs)

The fabrication of OFETs typically involves depositing a thin film of the organic semiconductor onto a substrate with pre-patterned source, drain, and gate electrodes. Solution-based techniques like spin-coating and drop-casting are often employed for their cost-effectiveness and scalability.

While there are no specific reports on OFETs fabricated using this compound, the performance of devices based on other tetracene derivatives provides a benchmark. For instance, field-effect transistors based on stable peri-tetracene analogues have been fabricated and shown to exhibit bipolar charge transport characteristics rsc.orgsemanticscholar.org. The performance of such devices is highly dependent on the crystalline quality of the semiconductor film and the interface with the dielectric layer.

The table below presents a hypothetical comparison of OFET performance based on data from related tetracene derivatives to illustrate the potential of the this compound scaffold.

CompoundDeposition MethodHole Mobility (μh) (cm²/V·s)Electron Mobility (μe) (cm²/V·s)On/Off Ratio
TBPy (theoretical)-2.080.54-
TBPyS (theoretical)-0.630.71-
TBP5 (experimental)Drop-casting~10⁻³~10⁻³~10⁴

Supramolecular Assembly and Self-Organization

The ability of molecules to self-assemble into well-defined supramolecular structures is a powerful tool in materials science. For this compound, both π-stacking and hydrogen bonding are expected to be significant driving forces for self-organization.

Design of π-Stacking Architectures and Intermolecular Interactions

The large aromatic surface of the tetracenedione core provides a strong driving force for π-stacking interactions. The design of specific π-stacking architectures can be influenced by the introduction of functional groups. In the case of this compound, the amino group can sterically influence the relative arrangement of stacked molecules. Furthermore, the electronic nature of the amino group can affect the electrostatic interactions between adjacent π-systems.

Studies on the co-assembly of pyrene- and naphthalenediimide-based hydrogelators with amino acid appendages have demonstrated that charge-transfer interactions and hydrogen bonding are key drivers for the formation of nanofibrous structures rsc.org. This suggests that the amino group in this compound could participate in similar charge-transfer interactions, leading to well-ordered assemblies. The interplay of π-π stacking with other intermolecular forces like hydrogen bonds is crucial in dictating the final supramolecular architecture d-nb.info.

Hydrogen Bonding Networks and Crystal Engineering

The amino group in this compound is a hydrogen bond donor, while the dione carbonyl groups can act as hydrogen bond acceptors. This combination allows for the formation of intricate hydrogen-bonding networks, which can be a powerful tool in crystal engineering to control the solid-state packing of the molecules.

The dimensionality of hydrogen bond networks can significantly influence the physical properties of molecular crystals nih.gov. For instance, the insertion of a hydroxyl group in a peptide structure, providing an additional hydrogen bond donor, can trigger the formation of a 3D supramolecular stacking, leading to a seven-fold improvement in mechanical stiffness compared to a 2D layered structure nih.gov. Similarly, the hydrogen bonds in this compound could direct the formation of 1D chains, 2D sheets, or 3D networks, each with distinct electronic and mechanical properties. The analysis of intermolecular interactions in cocrystals has revealed that stacking and T-type interactions can be as important as hydrogen bonds in stabilizing the crystal lattice d-nb.info. Therefore, a holistic approach considering all possible non-covalent interactions is necessary for the rational design of functional materials based on the this compound scaffold.

Photoelectronic Properties and Optoelectronic Device Integration

The unique scaffold of this compound, which combines the extended π-system of tetracene with an electron-donating amino group and electron-withdrawing dione functionalities, gives rise to a distinct set of photoelectronic properties. These properties are of significant interest for the integration of its derivatives into advanced optoelectronic devices. The interaction between the electron-donating and electron-withdrawing moieties can facilitate intramolecular charge transfer (ICT), a phenomenon that profoundly influences the absorption, emission, and charge transport characteristics of these materials.

The electronic behavior of this compound is fundamentally derived from its tetracene core. Unsubstituted tetracene is a well-studied organic semiconductor known for its respectable charge carrier mobility. The introduction of the amino group at the 6-position and the dione groups at the 5- and 11-positions significantly modulates these intrinsic properties. The amino group, a strong electron donor, tends to raise the Highest Occupied Molecular Orbital (HOMO) energy level, while the electron-withdrawing quinone structure lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This combined effect narrows the HOMO-LUMO gap, leading to a red-shift in the absorption and emission spectra compared to the parent tetracene.

The photo-induced ICT from the amino group to the tetracenedione core is a key process governing the excited-state dynamics. Upon photoexcitation, an electron is promoted from a state with significant HOMO character to one with substantial LUMO character, resulting in a charge-separated excited state. This ICT state can influence various photophysical processes, including fluorescence quenching and the generation of charge carriers. The efficiency of this charge transfer is sensitive to the molecular environment, including solvent polarity and solid-state packing.

In the solid state, the intermolecular arrangement of this compound derivatives is crucial for efficient charge transport. The planar nature of the tetracene backbone promotes π-π stacking, which is essential for the formation of charge transport pathways. However, the presence of the amino group can also lead to hydrogen bonding, influencing the molecular packing and potentially creating favorable charge transport channels. The balance between π-π interactions and hydrogen bonding will dictate the ultimate charge carrier mobility in thin-film devices.

The integration of this compound-based materials into optoelectronic devices leverages these unique photoelectronic properties. In the context of organic photovoltaics (OPVs), the strong absorption in the visible spectrum and the potential for efficient photo-induced charge transfer make these compounds promising as donor or acceptor materials. The ability to tune the HOMO and LUMO energy levels through chemical modification of the amino group or the tetracene core allows for the optimization of the energy level alignment at the donor-acceptor interface, which is critical for efficient exciton dissociation and charge collection.

In organic light-emitting diodes (OLEDs), derivatives of this compound could serve as emissive materials or as hosts for dopant emitters. The intramolecular charge transfer character of their excited states can lead to emission in the longer wavelength region of the visible spectrum, potentially enabling the development of red or near-infrared OLEDs. The electroluminescence properties will be highly dependent on the specific molecular design and the device architecture.

Below are tables summarizing key photoelectronic properties of the parent tetracene molecule, which serves as a benchmark for understanding the effects of the amino and dione substitutions in this compound.

Table 1: Electronic Properties of Tetracene

PropertyValueReference Compound
HOMO Level-5.4 eVTetracene
LUMO Level-3.0 eVTetracene
Hole Mobilityup to 1.3 cm²/VsTetracene (single crystal)

Molecular Level Biological Interactions and Mechanistic Insight of 6 Amino 5,11 Tetracenedione Derivatives

Enzymatic Modulation Studies (In Vitro/In Silico)

The potential for 6-amino-5,11-tetracenedione derivatives to modulate the activity of specific enzymes would be a primary area of investigation. In vitro enzymatic assays are fundamental to determining whether these compounds act as inhibitors or activators. Such studies involve incubating the compound with a purified enzyme and its substrate to measure changes in the rate of product formation.

In silico studies, employing computational methods, would complement these experimental assays. Techniques like quantitative structure-activity relationship (QSAR) analysis could be used to build models that predict the enzymatic inhibitory or activating potential of a series of this compound analogs. These computational approaches are instrumental in prioritizing compounds for synthesis and further biological testing, thereby streamlining the drug discovery process.

Molecular Docking and Receptor Binding Affinity Predictions

To understand how this compound derivatives might interact with biological targets at a molecular level, molecular docking simulations would be performed. This computational technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. The process involves placing the three-dimensional structure of the compound into the binding site of a target protein and calculating the binding energy. Lower binding energies typically suggest a more stable and favorable interaction.

These docking studies are crucial for predicting the binding affinity of the compounds and for visualizing the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. The insights gained from molecular docking are invaluable for the rational design of more potent and selective derivatives.

Structure-Biological Activity Correlations (Mechanistic Focus)

A key aspect of medicinal chemistry is understanding the relationship between the chemical structure of a compound and its biological activity. For this compound derivatives, this would involve synthesizing a library of analogs with systematic modifications to the core structure. These modifications could include altering substituents on the aromatic rings or modifying the amino group.

By evaluating the biological activity of these analogs, researchers can establish structure-activity relationships (SARs). For instance, it might be found that the presence of a specific functional group at a particular position is critical for activity. Mechanistic SAR studies focus on how these structural changes influence the compound's interaction with its biological target, providing a deeper understanding of the molecular basis of its action.

Cellular and Sub-Cellular Mechanism of Action (Excluding Therapeutic Efficacy and Safety Profiles)

Investigation of Molecular Targets and Pathways

Identifying the specific molecular targets and signaling pathways affected by this compound derivatives is fundamental to elucidating their mechanism of action. A variety of cell-based assays would be employed to achieve this. For example, reporter gene assays can be used to determine if the compounds affect the activity of specific transcription factors. Western blotting and other proteomic techniques can reveal changes in the expression or post-translational modification of key proteins within a signaling cascade.

These investigations aim to build a comprehensive picture of the cellular response to the compound, moving from the initial interaction with a target to the downstream cellular events.

In Vitro Studies on Cellular Processes (e.g., Oxidative Stress Mechanisms)

Beyond identifying specific targets, researchers would investigate the broader effects of this compound derivatives on cellular processes. One such area of focus could be the modulation of oxidative stress. Assays to measure the levels of reactive oxygen species (ROS) within cells, the activity of antioxidant enzymes, and the extent of oxidative damage to lipids, proteins, and DNA would be conducted.

Understanding how these compounds influence cellular homeostasis, for instance by either inducing or mitigating oxidative stress, provides critical insight into their potential biological roles and mechanisms of action.

Future Research Directions and Emerging Applications

Innovations in Green Synthetic Methodologies

The environmental impact and economic viability of chemical synthesis are of paramount importance. Future research into 6-amino-5,11-tetracenedione should prioritize the development of green and sustainable synthetic routes. Traditional methods for the synthesis of amino-functionalized polycyclic aromatic hydrocarbons often rely on harsh reagents, hazardous solvents, and multi-step processes that generate significant waste.

Innovations in this area could focus on several key strategies:

Catalytic C-H Amination: Direct C-H amination of the 5,11-tetracenedione precursor would represent a highly atom-economical approach, eliminating the need for pre-functionalization of the aromatic core. Research could explore transition-metal catalysts (e.g., based on palladium, copper, or iron) that can selectively install the amino group at the 6-position.

Solvent-Free and Aqueous Synthesis: Exploring mechanochemical (ball-milling) or solid-state reaction conditions could drastically reduce solvent usage. researchgate.net Additionally, developing synthetic protocols that utilize water as a solvent, such as the chemo- and regioselective reduction of a corresponding nitro-tetracenedione using reagents like sodium hydrosulfide (NaHS) in water, would offer a significantly greener alternative. journalajacr.comresearchgate.net

In Situ Generation for Flow Chemistry: An emerging green technique involves the in situ electrosynthesis of quinone-based compounds within flow cells. rsc.org Adapting such a method could allow for the generation of this compound from an appropriate anthracene precursor directly within a system, avoiding hazardous oxidants and simplifying purification. rsc.org

Table 1: Prospective Green Synthesis Strategies for this compound
MethodologyKey AdvantagesPotential Catalysts/ReagentsResearch Goal
Direct C-H AminationHigh atom economy, reduced stepsPd, Cu, Fe, or Rh-based catalystsAchieve >80% regioselectivity for the 6-position
Solvent-Free ReactionEliminates solvent waste, potential for lower energy inputMechanochemical activation (ball-milling)Develop a scalable, one-pot solvent-free protocol
Aqueous Phase SynthesisBenign solvent, improved safety profilePhase-transfer catalysts, water-soluble precursorsOptimize reaction in water with >90% yield
Electrochemical Flow SynthesisAvoids bulk chemical oxidants, enables continuous productionGraphite or platinum electrodes, supporting electrolyteDemonstrate continuous, high-purity production

Advanced Characterization Techniques for Dynamic Processes

To fully understand and exploit the properties of this compound, particularly in functional materials, it is crucial to move beyond static characterization. Investigating the molecule's dynamic behavior under operational conditions is key to designing better devices and applications.

Future research should employ a suite of advanced in situ and operando techniques:

Time-Resolved Spectroscopy: Techniques like time-resolved absorption and fluorescence spectroscopy can probe the excited-state dynamics of the molecule on femtosecond to picosecond timescales. spectroscopyeurope.com This is essential for understanding the photophysics relevant to applications in OLEDs or photocatalysis, revealing pathways of energy relaxation and charge transfer.

Spectroelectrochemistry: Combining UV-Vis-NIR or ESR spectroscopy with electrochemical methods allows for the simultaneous characterization of radical ions and other species generated during redox processes. researchgate.net This would provide invaluable insight into the stability and electronic structure of the charged states of this compound, which is critical for its use in organic transistors, batteries, and electrochromic devices.

In Situ/Operando Microscopy: Advanced scanning probe microscopy techniques can be used to monitor the morphological evolution and molecular packing of thin films of the compound during processes like solvent vapor annealing or under an applied voltage. jos.ac.cn This helps to establish direct correlations between the nanoscale structure and the macroscopic device performance. jos.ac.cn

Table 2: Advanced Characterization for Probing Dynamic Properties
TechniqueDynamic Process to InvestigateKey Information GainedRelevance
Femtosecond Transient Absorption SpectroscopyExcited-state decay, charge carrier generationLifetimes of excited states, quantum yields of charge generationOLEDs, Organic Photovoltaics (OPVs)
In Situ ESR/UV-Vis SpectroelectrochemistryRedox reactions, radical ion formationIdentification and stability of charged species, redox potentialsOrganic Field-Effect Transistors (OFETs), Batteries
Operando Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)Structural changes during device operationEvolution of molecular packing, crystal orientationOFETs, Sensors
Dynamic Mechanical Analysis (DMA)Thermomechanical behaviorGlass transition temperature, viscoelastic propertiesFlexible and stretchable electronics

Predictive Modeling and Machine Learning for Structure-Property Relationships

The chemical space of functionalized tetracenediones is vast. Synthesizing and testing every possible derivative is impractical. Predictive modeling and machine learning (ML) offer a powerful alternative to accelerate the discovery of new materials with optimized properties.

Future research should leverage computational tools to:

Establish Quantitative Structure-Property Relationships (QSPR): By building a database of synthesized this compound analogues and their experimentally measured properties (e.g., absorption/emission wavelengths, redox potentials, charge carrier mobility), ML models can be trained to predict the properties of yet-unsynthesized compounds.

High-Throughput Virtual Screening: Density Functional Theory (DFT) calculations can be used to predict the electronic properties (HOMO/LUMO levels, reorganization energy) of a large library of virtual derivatives. researchgate.net These calculated descriptors can then be used as inputs for ML models to rapidly screen for candidates with target characteristics for specific applications, such as identifying derivatives with suitable energy levels for use in OLEDs.

Inverse Design: More advanced ML frameworks, including generative models, could be employed for inverse design. In this approach, the desired properties are specified as the input, and the model generates the chemical structure(s) predicted to exhibit those properties. This could significantly accelerate the design of bespoke molecules for niche applications.

Integration into Novel Multifunctional Materials and Devices

The true potential of this compound lies in its incorporation into functional devices. The combination of the redox-active quinone, the fluorescent tetracene core, and the coordinating amino group makes it a prime candidate for a range of electronic and sensing applications.

Emerging applications to be explored include:

Organic Field-Effect Transistors (OFETs): Tetracene and its derivatives are well-known p-type organic semiconductors. acs.org The amino group could be used to tune the energy levels and influence the solid-state packing of the material, which is critical for efficient charge transport. Research should focus on fabricating and characterizing thin-film transistors to evaluate the charge carrier mobility, on/off ratio, and operational stability. acs.orgpostech.ac.kr

Organic Light-Emitting Diodes (OLEDs): Functionalized tetracenes are being investigated as emitters, particularly for red light. nih.govresearchgate.net The amino group acts as an electron-donating group, which is expected to red-shift the emission of the tetracene core. Future work should involve fabricating OLED devices with this compound as either the emissive dopant or the charge transport layer to assess its electroluminescence efficiency and color purity. aip.orgresearchgate.netyoutube.com

Chemosensors: The amino and carbonyl groups provide potential binding sites for metal ions and other analytes. rsc.org Binding events could lead to a detectable change in the molecule's color (colorimetric sensing) or fluorescence (fluorometric sensing). biointerfaceresearch.com Studies on aminoanthraquinone-based sensors have shown selective detection of ions like Fe³⁺ and Cu²⁺, suggesting a promising path for developing this compound-based sensors for environmental or biological monitoring. rsc.orgnih.gov

Exploration of Unconventional Reactivity and Bio-orthogonal Chemistry

Beyond materials science, the unique structure of this compound suggests possibilities in chemical biology. The concept of bio-orthogonal chemistry—chemical reactions that can proceed within living systems without interfering with native biochemical processes—is a rapidly expanding field. organic-chemistry.org

Future directions could include:

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The electron-deficient quinone portion of the tetracenedione core could potentially act as a diene in IEDDA reactions, a cornerstone of bio-orthogonal chemistry. nih.gov This reactivity is famously exploited with tetrazines. acs.org Research would be needed to investigate if this compound or its derivatives can react rapidly and specifically with strained dienophiles like trans-cyclooctene (TCO) or bicyclononyne (BCN).

Development of Fluorescent Probes: If the IEDDA reactivity is confirmed, the inherent fluorescence of the tetracene core could be leveraged. The molecule could be developed into a "turn-on" fluorescent probe, where the reaction with a target molecule inside a cell triggers a significant increase in fluorescence, enabling real-time imaging of biological processes.

Targeted Drug Delivery: By attaching a bioactive molecule to a strained dienophile and using a this compound-tagged delivery vehicle (e.g., a nanoparticle or antibody), the IEDDA reaction could be used to release a therapeutic agent at a specific site within the body, minimizing off-target effects.

This exploration into unconventional reactivity could bridge the gap between advanced materials science and chemical biology, opening up entirely new applications for this versatile molecular scaffold.

Q & A

Basic Questions

Q. What are the recommended methodologies for synthesizing 6-amino-5,11-tetracenedione, and how can reaction conditions be optimized?

  • Methodological Answer : To synthesize this compound, researchers should first conduct a systematic literature review to identify established protocols for analogous tetracenedione derivatives. Key steps include:

  • Reproducing Primary Literature Methods : Validate reported procedures by replicating reaction conditions (e.g., solvent, temperature, catalysts) and verifying intermediates via spectroscopic techniques (e.g., NMR, IR) .
  • Optimization via Controlled Variables : Use fractional factorial designs to test variables like reaction time, stoichiometry, and purification methods. For example, trial experiments can identify critical parameters affecting yield and purity .
  • Characterization : Confirm final product structure using high-resolution mass spectrometry (HRMS) and X-ray crystallography (if applicable). Cross-validate results with computational simulations (e.g., DFT for molecular geometry) .

Q. How should researchers characterize the electronic and photochromic properties of this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure absorption spectra in solvents of varying polarity to assess solvatochromic effects. Compare λmax shifts with structurally similar compounds (e.g., 6-aryloxy-naphthacenequinones) to infer electronic transitions .
  • Quantum Yield Calculations : Determine photoisomerization efficiency using actinometry under controlled light exposure (e.g., 366 nm excitation). Report both forward (Φdirect) and reverse (Φreverse) yields to quantify photostability .
  • Time-Resolved Spectroscopy : Track transient species (e.g., excited states) via femtosecond laser pulses to elucidate photochromic mechanisms .

Q. What strategies ensure a rigorous literature review for contextualizing this compound within existing research?

  • Methodological Answer :

  • Database Utilization : Search peer-reviewed journals via platforms like SciFinder or PubMed using keywords (e.g., "tetracenedione derivatives," "quinoid photochromism"). Filter results by relevance and citation impact, prioritizing primary sources .
  • Critical Appraisal : Assess experimental rigor in identified studies—e.g., sample size, control groups, and statistical methods. Note gaps, such as limited data on thermal stability or biological activity .
  • Synthesis of Findings : Tabulate key properties (e.g., λmax, decomposition temperature) from multiple studies to identify trends or outliers. Use this to justify novel research objectives .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) in this compound derivatives?

  • Methodological Answer :

  • Derivative Synthesis : Systematically modify substituents (e.g., electron-donating/withdrawing groups) while maintaining core tetracenedione structure. Employ parallel synthesis techniques for efficiency .
  • Multivariate Analysis : Use principal component analysis (PCA) or partial least squares (PLS) regression to correlate structural descriptors (e.g., Hammett constants) with observed properties (e.g., redox potentials) .
  • Biological Assays : For SAR in medicinal contexts, test cytotoxicity and target binding affinity across derivatives. Apply ANOVA to identify statistically significant trends .

Q. What analytical approaches resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer :

  • Controlled Replication : Reproduce conflicting studies under identical conditions (e.g., heating rate, atmosphere). Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to measure decomposition temperatures .
  • Error Source Analysis : Quantify uncertainties from instrumentation calibration (e.g., ±0.5°C in DSC) and sample purity (e.g., via HPLC). Perform Grubbs’ test to identify outliers in replicated data .
  • Contextual Reporting : Publish raw data (e.g., TGA curves) in appendices with metadata (e.g., humidity during testing) to enable cross-study comparisons .

Q. How can statistical methods enhance the interpretation of spectroscopic data for this compound?

  • Methodological Answer :

  • Signal Processing : Apply Fourier transform or wavelet analysis to deconvolute overlapping peaks in NMR or IR spectra. Validate with simulated spectra from computational tools (e.g Gaussian) .
  • Error Propagation : Calculate confidence intervals for quantitative measurements (e.g., extinction coefficients) using Monte Carlo simulations. Report uncertainties in all derived parameters .
  • Machine Learning : Train models on spectral databases to predict unknown sample compositions. Cross-validate with holdout datasets to avoid overfitting .

Q. What experimental designs optimize reaction conditions for synthesizing this compound derivatives?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use response surface methodology (RSM) to optimize variables (e.g., catalyst loading, temperature). Analyze interactions via contour plots to identify optimal regions .
  • High-Throughput Screening : Employ robotic platforms to test 100+ reaction conditions in parallel. Use liquid chromatography-mass spectrometry (LC-MS) for rapid yield quantification .
  • Sustainability Metrics : Incorporate green chemistry principles (e.g., E-factor) into DOE to minimize waste without compromising yield .

Q. What advanced techniques elucidate the photochromic mechanisms of this compound in different matrices?

  • Methodological Answer :

  • Matrix Effects Study : Embed the compound in polymers, gels, or thin films. Monitor photochromic kinetics via time-dependent UV-Vis to assess environmental impact on isomerization rates .
  • Single-Crystal Analysis : Use X-ray diffraction to capture structural changes during photoexcitation. Compare ground and excited-state geometries to infer bond rotation or electron redistribution .
  • Theoretical Modeling : Perform TD-DFT calculations to simulate excited-state pathways. Validate with experimental transient absorption spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.